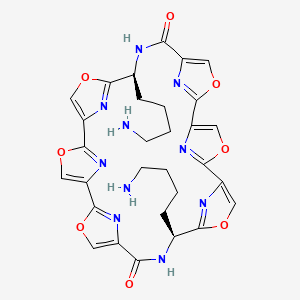
L2H2-6Otd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L2H2-6Otd is a macrocyclic hexaoxazole compound designed as a G-quadruplex ligand. G-quadruplexes are higher-order DNA structures formed in guanine-rich regions and play significant roles in various biological processes. This compound has been studied for its ability to stabilize these structures, particularly in telomeric DNA, which is crucial for maintaining chromosome integrity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6Otd involves the formation of a macrocyclic ring system with hexaoxazole units. The process typically starts with the preparation of trioxazole intermediates, which are then cyclized to form the macrocyclic structure. For example, trioxazole 6 can be converted to a carboxylic acid intermediate using lithium hydroxide in a tetrahydrofuran-water mixture, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process would include steps such as large-scale cyclization reactions, purification through chromatography, and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L2H2-6Otd primarily undergoes interactions with DNA structures, particularly G-quadruplexes. It can induce and stabilize various G-quadruplex topologies, such as anti-parallel and hybrid-type structures .
Common Reagents and Conditions
The stabilization of G-quadruplexes by this compound typically occurs in the presence of monovalent cations like potassium or sodium, which are essential for the formation of G-quadruplex structures. The compound’s interaction with DNA can be studied using techniques like circular dichroism spectroscopy and electrophoresis mobility shift assays .
Major Products Formed
The primary product of this compound’s interaction with DNA is the stabilized G-quadruplex structure. This stabilization can inhibit the activity of telomerase, an enzyme that extends telomeric DNA, thereby potentially limiting the proliferation of cancer cells .
Applications De Recherche Scientifique
L2H2-6Otd has several applications in scientific research:
Chemistry: It is used as a tool to study the formation and stabilization of G-quadruplex structures in DNA.
Biology: The compound helps in understanding the role of G-quadruplexes in biological processes such as replication, transcription, and translation.
Mécanisme D'action
L2H2-6Otd exerts its effects by binding to G-quadruplex structures in DNA. The macrocyclic hexaoxazole ring system interacts with the planar G-quartets through π-π stacking interactions, while the side chains provide additional stabilization through electrostatic interactions with the DNA phosphate backbone. This binding stabilizes the G-quadruplex structure, preventing the binding and activity of telomerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telomestatin: Another G-quadruplex ligand with a similar macrocyclic structure.
Pyridostatin: A small molecule that stabilizes G-quadruplexes but with a different chemical structure.
Phen-DC3: A compound known for its strong G-quadruplex stabilizing ability.
Uniqueness
L2H2-6Otd is unique due to its specific macrocyclic hexaoxazole structure, which provides high selectivity and potency in stabilizing G-quadruplexes. Its ability to induce distinct G-quadruplex topologies, such as anti-parallel and hybrid forms, sets it apart from other G-quadruplex ligands .
Propriétés
Formule moléculaire |
C30H30N10O8 |
|---|---|
Poids moléculaire |
658.6 g/mol |
Nom IUPAC |
(12S,27S)-12,27-bis(4-aminobutyl)-3,7,14,18,22,29-hexaoxa-11,26,31,32,33,34,35,36-octazaheptacyclo[26.2.1.12,5.16,9.113,16.117,20.121,24]hexatriaconta-1(30),2(36),4,6(35),8,13(34),15,17(33),19,21(32),23,28(31)-dodecaene-10,25-dione |
InChI |
InChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1 |
Clé InChI |
DUCRIXKXJZZDHT-HOTGVXAUSA-N |
SMILES isomérique |
C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)N[C@H](C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)N[C@H](C(=N2)O1)CCCCN)CCCCN |
SMILES canonique |
C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


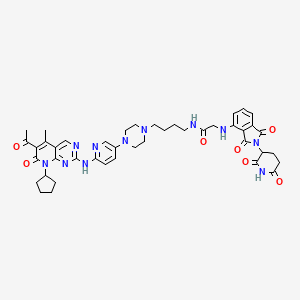
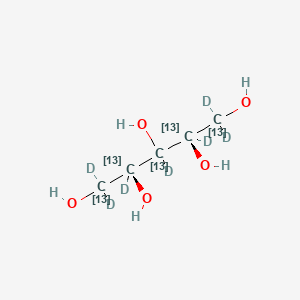
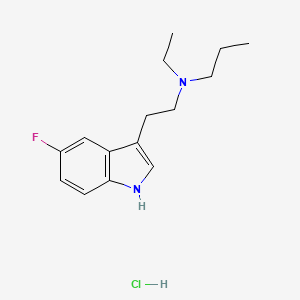
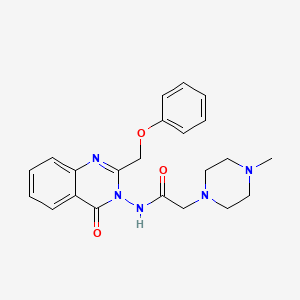
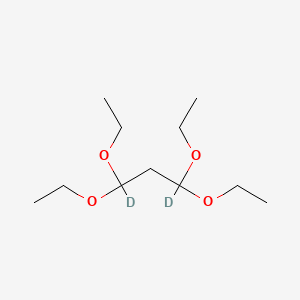

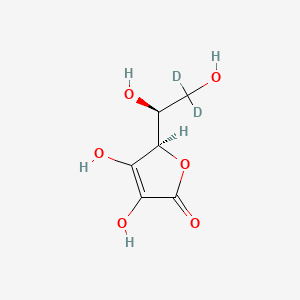
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
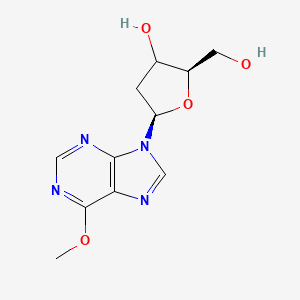
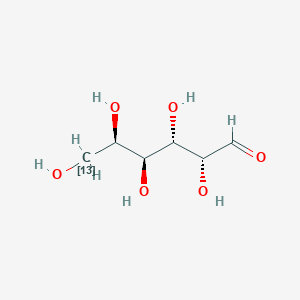


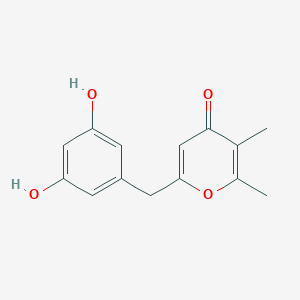
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
